

Enterolactone's Potential in Clinical Applications: A Comparative Guide Based on Meta-Analyses

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An in-depth analysis of clinical and epidemiological data surrounding **enterolactone**, a gut microbiota-derived metabolite of dietary lignans, reveals a promising, albeit complex, landscape of its potential health benefits. While direct supplementation trials with **enterolactone** are currently lacking in meta-analyses, a substantial body of evidence from observational studies points towards its significant role in reducing the risk of certain cancers and potentially offering cardiovascular protection.

This guide provides a comprehensive comparison of the performance of **enterolactone** in various health contexts, supported by quantitative data from meta-analyses of observational studies and insights into its mechanisms of action. The information is intended for researchers, scientists, and drug development professionals to navigate the current evidence and future directions for **enterolactone**-based therapeutic strategies.

Quantitative Data from Meta-Analyses

The following tables summarize the key findings from meta-analyses of observational studies assessing the association between **enterolactone** levels (primarily from dietary lignan intake) and various health outcomes.

Table 1: **Enterolactone** and Cancer Risk



Cancer Type	Population	Metric	Effect Estimate (95% CI)	Citation
Breast Cancer	Postmenopausal Women	Hazard Ratio (HR) for highest vs. lowest intake/concentrat ion	0.86 (0.78–0.94)	[1]
Breast Cancer	Postmenopausal Women	Pooled Hazard Ratio (HR) for all-cause mortality	0.73 (0.58-0.91)	[2]
Breast Cancer	Postmenopausal Women	Pooled Hazard Ratio (HR) for breast cancer- specific mortality	0.72 (0.60, 0.87)	[2]
Breast Cancer	Premenopausal Women	Pooled Hazard Ratio (HR) for all-cause mortality	1.57 (1.11-2.23)	[2]
Colorectal Cancer	Women	Odds Ratio (OR)	0.33 (0.14, 0.74)	[3]

Table 2: Enterolactone and Cardiovascular Health



Outcome	Population	Metric	Effect Estimate (95% CI)	Citation
Coronary Artery Disease	Women	Odds Ratio (OR)	0.46 (0.21, 1.00) (for highest vs. lowest concentration)	[4]
Hypertension	General Adult Population	Odds Ratio (OR) per one-unit change in log- transformed enterolactone	0.918 (0.892, 0.944)	[5][6]
Systolic Blood Pressure	General Adult Population	Decrease in mmHg per one-unit change in log-transformed enterolactone	-0.738 (-0.946, -0.529)	[5][6]
Diastolic Blood Pressure	General Adult Population	Decrease in mmHg per one-unit change in log-transformed enterolactone	-0.407 (-0.575, -0.239)	[5][6]

Experimental Protocols

The data presented in the meta-analyses are derived from observational studies, primarily cohort and case-control studies. While protocols for direct **enterolactone** supplementation trials are not available in these meta-analyses, the methodologies for the included studies generally follow these patterns:

Dietary Assessment: Lignan intake is typically assessed using validated food frequency
questionnaires (FFQs). Participants are asked to report their average consumption of various
food items over a specified period. These data are then used to estimate lignan intake based
on food composition databases.



- Biomarker Measurement: Enterolactone concentrations are measured in biological samples, most commonly serum, plasma, or urine. The primary analytical method cited is time-resolved fluoroimmunoassay (TR-FIA) and liquid chromatography-tandem mass spectrometry (LC-MS) for quantifying enterolactone levels.[7][8]
- Statistical Analysis: The association between enterolactone levels (or lignan intake) and health outcomes is typically evaluated using Cox proportional hazards models in cohort studies and logistic regression in case-control studies.[2] These models are adjusted for various potential confounding factors, such as age, body mass index, smoking status, alcohol consumption, and other dietary factors.

Signaling Pathways and Mechanisms of Action

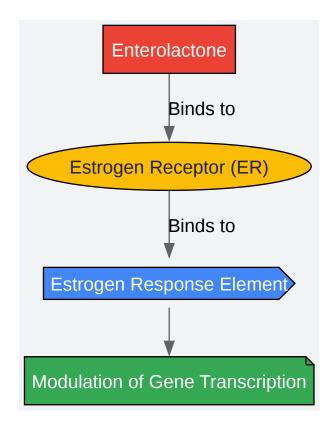
Enterolactone is believed to exert its biological effects through multiple signaling pathways. The diagrams below illustrate some of the key proposed mechanisms.



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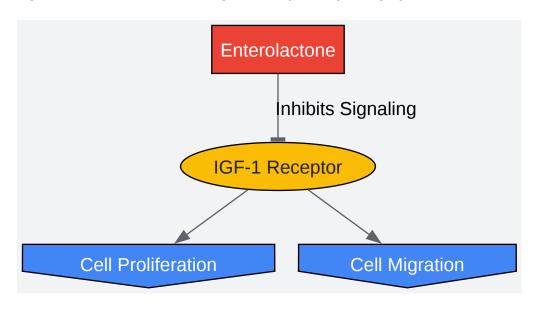
Figure 1: Metabolism of Dietary Lignans to **Enterolactone**.





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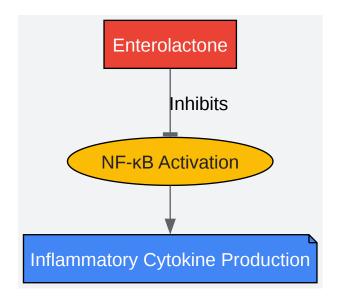
Figure 2: Modulation of Estrogen Receptor Signaling by Enterolactone.



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Figure 3: Inhibition of IGF-1 Receptor Signaling by **Enterolactone**.





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Figure 4: Anti-inflammatory Effect of **Enterolactone** via NF-kB Pathway.

Comparison with Alternatives and Future Outlook

Currently, there are no direct therapeutic alternatives to **enterolactone** supplementation as it is not an established clinical intervention. The primary "alternative" is the consumption of a diet rich in lignans from sources such as flaxseeds, whole grains, legumes, and certain fruits and vegetables.

The evidence presented, primarily from meta-analyses of observational studies, is compelling but requires cautious interpretation. The associations observed do not definitively establish causality. The lack of meta-analyses of randomized controlled trials on direct **enterolactone** supplementation is a significant research gap.

Future research should prioritize well-designed clinical trials to investigate the safety and efficacy of **enterolactone** supplementation for various health outcomes. Such studies would provide the high-quality evidence needed to translate the promising findings from observational research into clinical practice. Furthermore, a deeper understanding of the factors influencing the gut microbiota's ability to produce **enterolactone** from dietary lignans could lead to personalized nutritional strategies to optimize its production and potential health benefits.



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References

- 1. researchgate.net [researchgate.net]
- 2. ClinConnect | The Role of Gut Microbiome on Cardiovascular Health [clinconnect.io]
- 3. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut microbiota—derived metabolites and risk of coronary artery disease: a prospective study among US men and women PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effect of oat supplementation interventions on cardiovascular disease risk markers: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
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